4-Nitrophenyl heptanoate
CAS No.: 1956-08-7
Cat. No.: VC18729938
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956-08-7 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | (4-nitrophenyl) heptanoate |
| Standard InChI | InChI=1S/C13H17NO4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3 |
| Standard InChI Key | UUQDIYZHZCSSEE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Insights
4-Nitrophenyl heptanoate belongs to the class of aromatic nitro compounds, featuring a heptanoate (seven-carbon aliphatic chain) esterified to the para position of a nitro-substituted benzene ring. The electron-withdrawing nitro group at the phenyl ring’s para position enhances the electrophilicity of the ester carbonyl, making it highly reactive toward nucleophiles such as amines and thiols . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.278 g/mol |
| Exact Mass | 251.116 g/mol |
| PSA (Polar Surface Area) | 72.12 Ų |
| LogP (Octanol-Water) | 3.99 |
The compound’s hydrophobic nature, indicated by its high LogP value, suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .
Synonyms and Registry Data
Alternative designations for this compound include p-nitrophenyl heptanoate, n-heptanoic acid 4-nitrophenyl ester, and Heptanoic acid, 4-nitrophenyl ester. Its CAS registry number (1956-08-7) ensures unambiguous identification across chemical databases .
Synthesis and Manufacturing
Classical Esterification Methods
The synthesis of 4-nitrophenyl heptanoate typically involves the condensation of heptanoic acid with 4-nitrophenol under acidic or coupling conditions. A seminal study by Barra and Rossi (1992) detailed the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane, achieving moderate yields . Earlier work by Zahn and Schade (1963) employed acetyl chloride as an activating agent, though this method required stringent moisture control to prevent hydrolysis of the reactive intermediate .
Modern Optimization Strategies
Recent advancements emphasize the use of 4-nitrophenyl activated esters as superior synthons for radiofluorination. For instance, 4-nitrophenyl heptanoate derivatives have been utilized in indirect fluorination protocols, where the ester serves as a leaving group during nucleophilic aromatic substitution with -fluoride . This approach circumvents the challenges of direct fluorination, enabling the preparation of radiolabeled biomolecules for positron emission tomography (PET) .
Reactivity and Kinetic Behavior
Hydrolysis Mechanisms
The hydrolysis of 4-nitrophenyl esters is a well-studied model reaction for enzymatic esterase activity. Kodaka (1983) investigated the hydrolysis of structurally analogous p-nitrophenyl hexanoate (PNPH) catalyzed by histidine-containing peptides. While the catalytic efficiency of peptides was lower than free imidazole, the addition of cationic surfactants like cetyltrimethylammonium bromide (CTAB) enhanced reaction rates by 40–60%, likely due to micellar stabilization of transition states . These findings suggest that 4-nitrophenyl heptanoate’s hydrolysis follows a similar micelle-assisted pathway, with the long alkyl chain promoting hydrophobic interactions in surfactant systems .
Comparative Reactivity Profiles
Applications in Organic and Medicinal Chemistry
Activated Ester in Amide Bond Formation
4-Nitrophenyl heptanoate’s primary application lies in its role as an activated ester for synthesizing amides and peptides. The electron-deficient aryl group facilitates efficient nucleophilic attack by primary and secondary amines, yielding heptanamide derivatives with concomitant release of 4-nitrophenol—a reaction monitored spectrophotometrically at 400 nm due to the phenoxide ion’s absorbance .
Radiolabeling and Biomedical Imaging
A breakthrough application involves its use in radiofluorination. Has et al. (2022) demonstrated that 4-nitrophenyl-activated esters, including heptanoate derivatives, are optimal for introducing isotopes into biomolecules. The ester’s robust leaving group ability enables efficient displacement with -fluoride under mild conditions, a critical advantage for labeling heat-sensitive proteins and antibodies .
Heterocyclic Synthesis
In heterocyclic chemistry, 4-nitrophenyl heptanoate has been employed to synthesize tetrahydroisoquinoline derivatives. For example, reaction with cyanothioacetamide yields thioamide-functionalized isoquinolines, characterized by NMR and IR spectroscopy . These compounds exhibit potential as kinase inhibitors, highlighting the ester’s versatility in drug discovery .
Future Directions and Research Opportunities
Enhancing Catalytic Efficiency
Future studies could explore engineered enzymes or supramolecular catalysts to accelerate 4-nitrophenyl heptanoate’s hydrolysis, mimicking the efficiency of natural esterases. Immobilization on mesoporous silica or metal-organic frameworks (MOFs) may further enhance stability and reusability in industrial settings.
Expanding Radiopharmaceutical Applications
The growing demand for PET imaging agents necessitates the development of novel 4-nitrophenyl ester derivatives with improved -incorporation kinetics. Collaborative efforts between synthetic chemists and radiopharmacologists could yield next-generation tracers for oncology and neurology.
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